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molecular formula C6H2ClF3O2S B1306039 2,4,5-trifluorobenzenesulfonyl Chloride CAS No. 220227-21-4

2,4,5-trifluorobenzenesulfonyl Chloride

Cat. No. B1306039
M. Wt: 230.59 g/mol
InChI Key: STCZWXXRRTWRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745475B2

Procedure details

2,4,5-Trifluorophenyl sulfonyl chloride (279 mg) was added to a solution of sodium sulfite (306 mg) and sodium bicarbonate (153 mg) in water (4 mL). The mixture was heated to 150° C. in a sealed microwave vial for 400 seconds and allowed to cool. The mixture was treated with bromoacetic acid (253 mg) in water (1 mL), and heated to 150° C. for 300 seconds then allowed to cool, following which the precipitate was removed by filtration and dried in vacuo to give the desired compound (169 mg). The material was used without further purification. 1H NMR δ (d6-DMSO): 3.35 (s, 3H), 7.87-8.01 (m, 2H).
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[S:10](Cl)(=[O:12])=[O:11].S([O-])([O-])=O.[Na+].[Na+].[C:20](=O)(O)[O-].[Na+].BrCC(O)=O>O>[F:9][C:5]1[CH:4]=[C:3]([S:10]([CH3:20])(=[O:12])=[O:11])[C:2]([F:1])=[CH:7][C:6]=1[F:8] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
279 mg
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)S(=O)(=O)Cl
Name
Quantity
306 mg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
153 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
253 mg
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
heated to 150° C. for 300 seconds
Duration
300 s
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)S(=O)(=O)C)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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